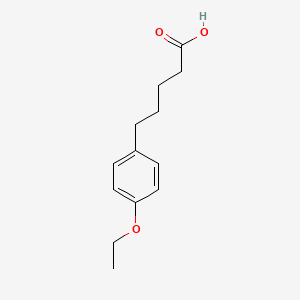
5-(4-Ethoxyphenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxyphenyl)pentanoic acid: is an organic compound with the molecular formula C13H18O3. It consists of a pentanoic acid backbone with an ethoxyphenyl group attached to the fifth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxyphenyl)pentanoic acid typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Ethoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted phenylpentanoic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(4-Ethoxyphenyl)pentanoic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is used in research to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and neurological disorders .
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of fragrances and flavoring agents .
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5-(4-Hydroxyphenyl)pentanoic acid: This compound has a hydroxyl group instead of an ethoxy group, which may alter its reactivity and biological activity.
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid:
Diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid): This compound is structurally similar but has two phenolic groups, making it a candidate for replacing bisphenol A in industrial applications.
Uniqueness: 5-(4-Ethoxyphenyl)pentanoic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
5-(4-ethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-16-12-9-7-11(8-10-12)5-3-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
YYHBGOGXENXLPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















